molecular formula C19H15F3N2O2 B2587067 Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207018-78-7

Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2587067
CAS No.: 1207018-78-7
M. Wt: 360.336
InChI Key: WVEQCIVUQRHZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a methyl group at the 8th position and an amino group attached to a trifluoromethylphenyl ring at the 4th position The carboxylate ester group is located at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can lead to a variety of substituted quinoline derivatives .

Scientific Research Applications

Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce cell death in cancer cells . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in crossing biological membranes. Additionally, the combination of the quinoline core with the trifluoromethylphenylamino group provides a versatile scaffold for further functionalization and optimization in drug development .

Properties

IUPAC Name

methyl 8-methyl-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-11-5-3-8-14-15(10-16(18(25)26-2)24-17(11)14)23-13-7-4-6-12(9-13)19(20,21)22/h3-10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEQCIVUQRHZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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